4-Bromo-5-chloro-N,N-dimethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chloro-N,N-dimethylfuran-2-carboxamide is a synthetic organic compound with the molecular formula C7H7BrClNO2 and a molecular weight of 252.49 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of bromine, chlorine, and dimethylamine functional groups. It is known for its unique reactivity and selectivity, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-Bromo-5-chloro-N,N-dimethylfuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and recrystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
4-Bromo-5-chloro-N,N-dimethylfuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and specific solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chloro-N,N-dimethylfuran-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chloro-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-chloro-N,N-dimethylfuran-2-carboxamide can be compared with other similar compounds, such as:
4-Bromo-2,5-dimethylaniline: Another brominated compound with different functional groups and applications.
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: A compound with similar halogenation but different biological applications.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar bromine substitution but different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and selectivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H7BrClNO2 |
---|---|
Molekulargewicht |
252.49 g/mol |
IUPAC-Name |
4-bromo-5-chloro-N,N-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C7H7BrClNO2/c1-10(2)7(11)5-3-4(8)6(9)12-5/h3H,1-2H3 |
InChI-Schlüssel |
BFMFLSARNKNSNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=C(O1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.